molecular formula C15H21NO2 B13289603 Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B13289603
M. Wt: 247.33 g/mol
InChI Key: PDHCNXVSTTUMHE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-11-9-16(10-14(11)15(17)18-3)12(2)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

PDHCNXVSTTUMHE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C(=O)OC)C(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-methylpyrrolidine with 1-phenylethyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound with applications in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and is investigated for potential biological activities, including antimicrobial and anticancer properties. This compound is explored for potential therapeutic applications, particularly in developing new drugs and is utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Scientific Research Applications

This compound has roles in various scientific fields:

Chemistry It serves as a building block in synthesizing complex organic molecules.

Biology It functions as a chiral ligand in asymmetric synthesis and catalysis. The compound is also investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine It is investigated for potential therapeutic properties and as an intermediate in synthesizing pharmaceuticals.

Industry It is utilized in the production of fine chemicals and specialized materials.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4 are typically used.
  • Substitution This compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups. Nucleophiles like amines or thiols can be used in substitution reactions.

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-methylpyrrolidine with 1-phenylethyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with methyl chloroformate to yield the final product. Industrial production may involve similar synthetic routes but on a larger scale, using continuous flow reactors and automated systems to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis. Another synthetic route involves enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Mechanism of Action

The mechanism of action of methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester and phenylethyl groups enhances its reactivity and potential for diverse applications compared to simpler pyrrolidine derivatives .

Biological Activity

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate, with CAS Number 174311-02-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted as follows:

Chemical Structure

The compound exhibits various biological activities that can be attributed to its structural features. It has been noted for its interactions with specific biological targets, including G-protein-coupled receptors (GPCRs) and protease inhibitors.

  • G-protein-coupled receptors (GPCRs) : this compound has shown potential as an allosteric modulator for certain GPCRs, which are critical in numerous physiological processes and are popular drug targets .
  • Protease Inhibition : Research indicates that this compound may inhibit specific proteases, which play significant roles in viral replication and cancer progression. For instance, modifications in the pyrrolidine structure have led to enhanced potency against HIV protease .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Activity : A study involving a series of derivatives similar to this compound reported enhanced antiviral activity against HIV when specific structural modifications were applied. The introduction of a phenyl ring in the structure was linked to improved binding affinity and inhibitory potency .
  • Inhibition Assays : In vitro assays have demonstrated that compounds with similar scaffolds exhibit IC50 values in the low nanomolar range, indicating strong inhibitory effects on target enzymes. For example, one study reported compounds with IC50 values lower than 10 nM for PARP inhibition, suggesting that structural analogs could be potent therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (nM)Reference
Protease InhibitionHIV Protease< 10
GPCR ModulationVarious GPCRsVaries
Antiviral ActivityHIVLow nM
PARP InhibitionPARP-1< 10

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